Methylnaltrexone D3 (Bromide)
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Overview
Description
- Methylnaltrexone D3 (Bromide) is a compound used primarily for its peripherally acting μ-opioid receptor antagonist properties.
- It specifically targets the gastrointestinal tract to alleviate opioid-induced constipation without significantly affecting pain relief or causing withdrawal symptoms .
- The chemical formula for Methylnaltrexone D3 (Bromide) is C21H23D3BrNO4, with a molecular weight of 439.36 g/mol .
Preparation Methods
- Methylnaltrexone D3 (Bromide) can be synthesized through various routes, but one common method involves modifying naltrexone, a related compound.
- Industrial production methods typically involve chemical synthesis under controlled conditions.
Chemical Reactions Analysis
- Methylnaltrexone D3 (Bromide) may undergo reactions such as substitution, oxidation, or reduction.
- Common reagents include bromine, methanol, and other organic solvents.
- Major products formed during these reactions include the brominated derivatives of naltrexone.
Scientific Research Applications
- In medicine, Methylnaltrexone D3 (Bromide) is used to treat opioid-induced constipation in palliative patients who do not respond adequately to laxative therapy .
- Its applications extend to chemistry and biology research, where it serves as a valuable tool for studying opioid receptors and their peripheral effects.
Mechanism of Action
- Methylnaltrexone D3 (Bromide) acts as a peripheral μ-opioid receptor antagonist.
- By binding to these receptors in the gastrointestinal tract, it reverses constipation caused by opioid drugs without affecting central pain relief or inducing withdrawals.
Comparison with Similar Compounds
- Methylnaltrexone D3 (Bromide) stands out due to its specific peripheral action, distinguishing it from centrally acting opioids.
- Similar compounds include naltrexone and naloxone, which also interact with opioid receptors but have different effects.
Properties
IUPAC Name |
(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-3-(trideuteriomethyl)-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-3-ium-7-one;bromide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4.BrH/c1-22(11-12-2-3-12)9-8-20-17-13-4-5-14(23)18(17)26-19(20)15(24)6-7-21(20,25)16(22)10-13;/h4-5,12,16,19,25H,2-3,6-11H2,1H3;1H/t16-,19+,20+,21-,22?;/m1./s1/i1D3; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGIYSGOEZJNBE-NJKPUNJJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCC23C4C(=O)CCC2(C1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(CC[C@]23[C@@H]4C(=O)CC[C@]2([C@H]1CC5=C3C(=C(C=C5)O)O4)O)CC6CC6.[Br-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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